1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
CAS No.: 156463-83-1
Cat. No.: VC4582494
Molecular Formula: C8H8N4O2
Molecular Weight: 192.178
* For research use only. Not for human or veterinary use.
![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone - 156463-83-1](/images/structure/VC4582494.png)
Specification
CAS No. | 156463-83-1 |
---|---|
Molecular Formula | C8H8N4O2 |
Molecular Weight | 192.178 |
IUPAC Name | 1-(7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone |
Standard InChI | InChI=1S/C8H8N4O2/c1-3-5(4(2)13)6(9)7-8(10-3)12-14-11-7/h9H2,1-2H3 |
Standard InChI Key | AUFANPANNCSBLM-UHFFFAOYSA-N |
SMILES | CC1=NC2=NON=C2C(=C1C(=O)C)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 1-(7-amino-5-methyl-[1, oxadiazolo[3,4-b]pyridin-6-yl)ethanone, reflects its fused bicyclic system. Key features include:
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A pyridine ring fused with a oxadiazole (furazan) ring at positions 3 and 4.
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A methyl group at position 5 and an acetyl group (ethanone) at position 6.
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An amino group at position 7.
The SMILES notation CC1=NC2=NON=C2C(=C1C(=O)C)N
and InChIKey AUFANPANNCSBLM-UHFFFAOYSA-N
provide unambiguous representations of its structure .
Tautomerism and Stereoelectronic Effects
The oxadiazole ring’s electron-deficient nature induces tautomeric shifts in related compounds. For instance, analogous structures like 2-(2-nitrobenzyliden)-1,2-dihydro-1,2,5-oxadiazolo[3,4-b]pyrazin-3(4H)-one exhibit keto-enol tautomerism, as confirmed by -NMR studies . While direct evidence for tautomerism in 1-(7-amino-5-methyl[1,2,] oxadiazolo[3,4-b]pyridin-6-yl)ethanone is lacking, its acetyl group likely participates in similar equilibria under physiological conditions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of fused oxadiazolo-pyridines typically involves cyclocondensation reactions. A representative route for analogs includes:
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Formation of oxazolidinone intermediates: Reaction of glycidic acid derivatives with diamines under acidic conditions .
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Cyclization: Treatment with agents like sodium dithionite () to reduce nitro groups and induce ring closure .
For 1-(7-amino-5-methyl oxadiazolo[3,4-b]pyridin-6-yl)ethanone, a plausible synthesis involves:
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Condensation of 5-(2-nitrobenzylidene)-2,2-dimethyl-1,3-oxazolidin-4-one with 3,4-diamino-1,2,5-oxadiazole.
Analytical Characterization
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility due to the hydrophobic oxadiazole ring; soluble in polar aprotic solvents (DMF, DMSO) .
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Stability: Susceptible to hydrolysis under strong acidic/basic conditions, as observed in analogs .
Spectroscopic Features
Applications in Medicinal Chemistry
Scaffold for Drug Design
The compound’s fused heterocyclic core is amenable to derivatization:
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Acetyl group: Site for Suzuki coupling or nucleophilic substitution.
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Amino group: Enables conjugation with carboxylic acids or sulfonamides.
Case Study: Bis-Heterocyclic Systems
Reaction of pyridopyrazinones with DMF yields bis-(imidazo[4,5-b]pyridin-2-yl)methanes, highlighting its utility in constructing complex architectures .
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